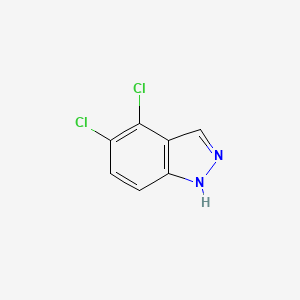

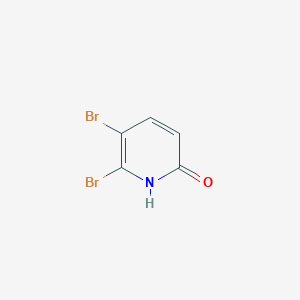

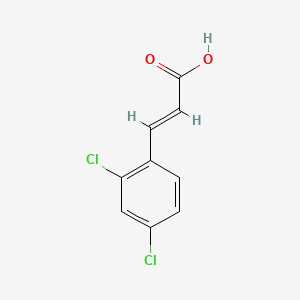

![molecular formula C10H13NO6 B3025427 {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid CAS No. 173323-23-4](/img/structure/B3025427.png)

{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid

説明

“{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid” is a chemical compound with the molecular formula C10H13NO6 . It is also known as “N-马来酰基乙酸” in Chinese .

Synthesis Analysis

This compound is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C1\C=C/C(=O)N1CCOCCOCC(=O)O . The InChI code for this compound is 1S/C10H13NO6/c12-8-1-2-9(13)11(8)3-4-16-5-6-17-7-10(14)15/h1-2H,3-7H2,(H,14,15) .Chemical Reactions Analysis

The maleimide group in this compound will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.22 . It has a melting point of 79-85°C . The density of this compound is predicted to be 1.4±0.1 g/cm3 . The boiling point is estimated to be 458.6±30.0°C at 760 mmHg . The vapor pressure is estimated to be 0.0±2.4 mmHg at 25°C .科学的研究の応用

Drug Delivery Systems

Mal-PEG2-CH2COOH is used in drug delivery systems to attach therapeutic agents, such as proteins and peptides, to the PEG chain via the maleimide group . The resulting conjugates exhibit increased stability, solubility, and targeted delivery to specific cells or tissues .

Surface Modifier in Biomedical Applications

This compound has been used as a surface modifier in various biomedical applications . It can be immobilized onto the surface of medical devices or implants to improve biocompatibility and reduce immune response .

The carboxylic acid group of Mal-PEG2-CH2COOH can be used to introduce a negative charge to the conjugate . This can help to improve its pharmacokinetics and reduce nonspecific binding to tissues .

Attachment of Targeting Ligands or Imaging Agents

The maleimide group of Mal-PEG2-CH2COOH can be used to attach targeting ligands or imaging agents to the surface of the device . This allows for specific binding or visualization of target cells or tissues .

Synthesis of Small Molecules and Conjugates

Mal-PEG2-CH2COOH serves as a building block for synthesizing small molecules, as well as conjugates involving small molecules and/or biomolecules . It is particularly valuable in the creation of tool compounds used in chemical biology and medicinal chemistry that require ligation .

Creation of Antibody-Drug Conjugates or PROTAC Molecules

This compound finds utility in bioconjugation processes and can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC molecules) for targeted protein degradation .

Semaglutide Side Chain

Mal-PEG2-CH2COOH is also a semaglutide side chain . Semaglutide is a medication used for the treatment of type 2 diabetes .

作用機序

Target of Action

The primary target of Mal-PEG2-CH2COOH is thiol groups . The compound contains a maleimide group, which is known for its ability to react selectively with thiol groups . This property allows it to form covalent bonds with molecules containing thiol groups, such as proteins and peptides .

Mode of Action

Mal-PEG2-CH2COOH interacts with its targets through a process known as PEGylation . This involves the covalent attachment of polyethylene glycol (PEG) polymer chains to peptides . The maleimide group in Mal-PEG2-CH2COOH reacts with the thiol group in the target molecule to form a covalent bond . This results in the formation of a conjugate that combines the properties of both the target molecule and the PEG chain .

Biochemical Pathways

For instance, it can enhance the stability of the target molecule, increase its solubility, and improve its pharmacokinetics .

Pharmacokinetics

The process of PEGylation significantly improves the pharmacokinetics of the target molecule . PEGylation increases the molecular mass of the target molecule and shields it from proteolytic enzymes . This results in reduced renal clearance and more sustained absorption after administration . Furthermore, the carboxylic acid group in Mal-PEG2-CH2COOH can introduce a negative charge to the conjugate, which can help to improve its pharmacokinetics and reduce nonspecific binding to tissues .

Result of Action

The result of the action of Mal-PEG2-CH2COOH is the formation of a conjugate that exhibits increased stability, solubility, and targeted delivery to specific cells or tissues . This makes it particularly useful in the development of antibody-drug conjugates (ADCs), which are highly potent and targeted therapeutics that combine the specificity of monoclonal antibodies with the cytotoxicity of small molecule drugs .

Action Environment

The action of Mal-PEG2-CH2COOH can be influenced by various environmental factors. For instance, the efficiency of the PEGylation process can be affected by the pH and temperature of the environment . Furthermore, the maleimide group in Mal-PEG2-CH2COOH is sensitive to light or oxygen , which means that these factors can potentially influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)3-4-16-5-6-17-7-10(14)15/h1-2H,3-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIIPBGZTZIKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151584 | |

| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid | |

CAS RN |

173323-23-4 | |

| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173323-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

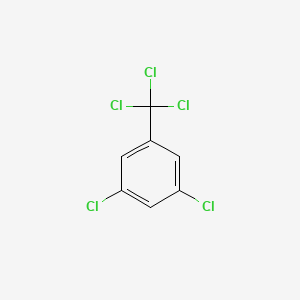

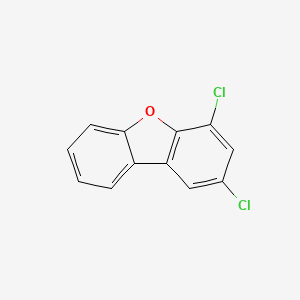

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

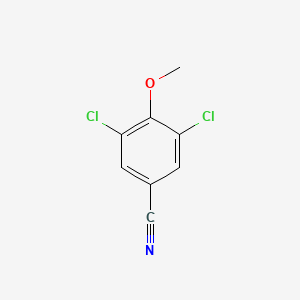

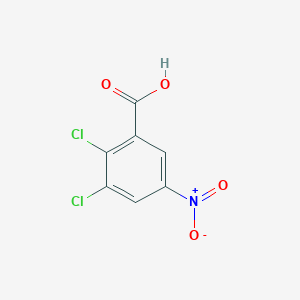

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)

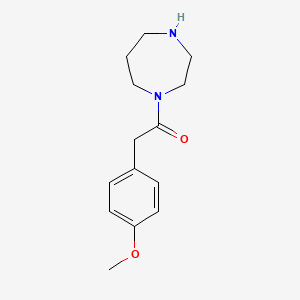

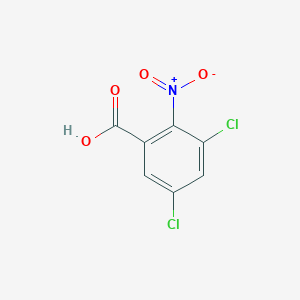

![[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-](/img/structure/B3025362.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)